6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJSXIJDDMZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the 5-HT3 receptor. The 5-HT3 receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety.
Mode of Action
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an antagonist at the 5-HT3 receptor. This means that it binds to the receptor and blocks its activation by serotonin. This modulation of serotonergic transmission is believed to contribute to its anxiolytic properties.
Biochemical Pathways
By blocking the 5-HT3 receptor, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interferes with the normal function of the serotonin system. This can affect various biochemical pathways and processes, including those involved in mood regulation and the response to stress.
Pharmacokinetics
It has been noted that the compound exhibits good log p (308) and pA2 (75) values. These values suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The action of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 5-HT3 receptor can result in anxiolytic-like effects. For example, in a study using a lipopolysaccharide-induced anxiety model in mice, treatment with this compound reversed anxiety-like symptoms and significantly affected behavioral parameters such as open arm entries and time spent in open arms in an elevated plus maze. It also increased the levels of serotonin in the mice’s brain.
Action Environment
The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound
Biochemical Analysis
Biochemical Properties
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and receptor binding. This compound has been shown to interact with several enzymes and proteins, including cyclic GMP-AMP synthase and acetylcholinesterase. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cyclic GMP-AMP synthase can modulate the synthesis of cyclic GMP-AMP, a crucial secondary messenger in immune response pathways.
Cellular Effects
The effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and impacting mood and anxiety-related behaviors. Additionally, it has been observed to affect kinase activity, which plays a pivotal role in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the binding pockets of target enzymes and receptors, facilitating either inhibition or activation. For example, its binding to acetylcholinesterase involves interactions with both the catalytic active site and the peripheral binding site, leading to inhibition of the enzyme’s activity. This inhibition can result in increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products have been observed, which may influence its long-term effects on cellular processes. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of enzyme activity and receptor signaling.
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with dosage. Low to moderate doses have been associated with therapeutic benefits, such as anxiolytic and antidepressant effects. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
The metabolic pathways involving 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the concentrations of key metabolites involved in neurotransmission and cellular signaling.
Transport and Distribution
The transport and distribution of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have demonstrated that the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.
Subcellular Localization
The subcellular localization of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its presence in the nucleus suggests potential interactions with nuclear receptors and transcription factors, influencing gene expression and cellular responses.
Biological Activity
The compound 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 418.5 g/mol
- CAS Number : 1206119-01-8
The compound's biological activity is primarily linked to its interaction with various neurotransmitter systems, particularly involving piperazine derivatives. Piperazines are known for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions .
Pharmacological Effects
- Antidepressant Activity : Studies have indicated that compounds with a piperazine moiety exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance serotonergic and dopaminergic transmission .
- Neuroprotective Properties : The compound has shown promise as a neuroprotective agent, potentially beneficial in conditions like Alzheimer's disease. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .
- Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory properties, which can be advantageous in treating neurodegenerative diseases where inflammation is a contributing factor .
In Vitro Studies
Research has indicated that the compound exhibits significant binding affinity to various receptors involved in neurotransmission. For instance, virtual screening techniques have suggested that it may effectively inhibit AChE activity, which is crucial for enhancing cognitive function in Alzheimer's patients .
In Vivo Studies
Animal studies have shown that administration of the compound leads to improved behavioral outcomes in models of depression and anxiety. These studies often utilize standard tests such as the forced swim test and elevated plus maze to assess the efficacy of the compound in modulating mood and anxiety-related behaviors .
Case Study 1: Antidepressant Effects
A study conducted by Varadaraju et al. (2013) investigated several piperazine derivatives for their antidepressant properties. The results indicated that certain compounds similar to our target compound significantly reduced depressive-like behaviors in rodents, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Neuroprotective Activity
In a study focusing on neurodegenerative diseases, compounds related to pyrazolo[3,4-d]pyrimidines were evaluated for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could mitigate cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound under discussion has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Studies have demonstrated that compounds with similar structures can effectively target cancer cells, suggesting that this compound may also possess antitumor properties.
Antimicrobial Properties
This compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzylpiperazine moiety may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Given the presence of the benzylpiperazine group, this compound may interact with neurotransmitter systems in the central nervous system. Preliminary studies suggest potential applications in treating neurological disorders, although further investigation is needed to elucidate its mechanisms of action in this context.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The research found that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that they induced apoptosis via mitochondrial pathways and modulated key signaling proteins involved in cell survival.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related pyrazolo[3,4-d]pyrimidines. The results indicated that these compounds exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the side chains could enhance antimicrobial potency and broaden the spectrum of activity.
Comparison with Similar Compounds
Substituent Variations at Position 6 (Pyrimidine Core)
The 4-benzylpiperazine group at position 6 is a distinguishing feature. Analogous compounds exhibit substitutions such as:
Substituent Variations at Position 4 (Aromatic Amine)
The 3-methoxyphenyl group is substituted in analogs with:
- 3-Chloro-4-Methoxyphenyl (e.g., 6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Introduces electron-withdrawing chlorine, enhancing polarity (MW = 463.96 vs. target compound’s ~464) .
- 4-Chlorophenyl (e.g., N-(4-Chlorophenyl)-6-(4-Methylpiperazin-1-yl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Increases halogen-mediated receptor interactions (MW = 419.9) .
Substituent Variations at Position 1 (Pyrazole Ring)
The 1-methyl group is replaced by bulkier groups in some analogs:
- 1-Phenyl (e.g., N-(3,4-Dimethylphenyl)-1-Phenyl-6-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Enhances aromatic stacking but may reduce solubility (MW = 475.6) .
- 1-(4-Methylbenzyl) (e.g., 1-(2,4-Dimethylphenyl)-N-(4-Methylbenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Introduces steric hindrance (MW = ~393.8) .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Qualitative assessment based on substituent polarity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via alkylation of a pyrazolo[3,4-d]pyrimidin-4-ol intermediate using alkyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in solvents like dimethylformamide (DMF) at 60–80°C . Alternative routes involve condensation reactions between hydrazine derivatives and carbonitriles under reflux in ethanol, followed by benzylpiperazine substitution .
- Critical Parameters : Temperature control during alkylation prevents side reactions, while solvent polarity impacts nucleophilicity. Yields typically range from 50–75%, with purity >95% achievable via recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 8.1–8.3 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 485.23) .
Q. What in vitro assays are suitable for initial biological screening?
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of Aurora kinases or PI3K isoforms .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values <10 μM indicate potency .
- CYP450 Inhibition : Fluorescence-based assays evaluate metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different synthesis batches?
- Root Cause Analysis :
- Purity Discrepancies : Use HPLC-MS to detect impurities (e.g., unreacted intermediates) .
- Stereochemical Variants : Chiral chromatography identifies unintended enantiomers if asymmetric centers exist .
- Solution : Optimize reaction time/temperature and employ flash chromatography for purification .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzylpiperazine moiety to reduce CYP450-mediated oxidation .
- Prodrug Design : Esterification of the methoxy group enhances oral bioavailability .
Q. How to design a structure-activity relationship (SAR) study targeting kinase selectivity?
- Experimental Framework :
- Core Modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-methylpiperazine vs. 4-cyclopropylpiperazine) .
- Biological Testing : Compare inhibitory activity across kinase panels (e.g., KinomeScan) to identify selectivity drivers .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with ATP pockets .
Q. What advanced techniques elucidate target engagement in cellular models?
- Tools :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM suggests high affinity) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization in lysates after compound treatment .
- CRISPR Knockout Models : Validate specificity using kinase-deficient cell lines .
Q. How to address solubility limitations in high-throughput screening (HTS)?
- Mitigation Strategies :
- DMSO Stock Solutions : Prepare 10 mM stocks with sonication to ensure homogeneity .
- Nanoformulations : Lipid-based nanoparticles (e.g., liposomes) maintain compound stability in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
